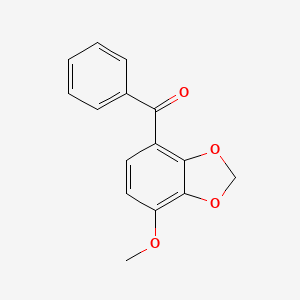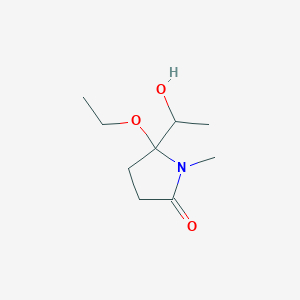![molecular formula C25H32O4 B12528893 2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] CAS No. 745041-12-7](/img/structure/B12528893.png)
2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] is an organic compound characterized by its unique structure, which includes two oxetane rings attached to a pentane backbone, with methoxyphenyl groups as substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] typically involves the reaction of 4-(4-methoxyphenyl)oxetan-2-one with 1,5-dibromopentane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the oxetane ring opens and subsequently reforms, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxetane rings can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 4-formylphenyl or 4-carboxyphenyl derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] involves its interaction with various molecular targets, depending on the specific application. In materials science, its incorporation into polymer chains can enhance the mechanical strength and thermal stability of the resulting materials. In organic synthesis, its reactivity allows for the formation of complex molecular architectures.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Pentane-1,5-diyl)bis[4-(4-hydroxyphenyl)oxetane]: Similar structure but with hydroxy groups instead of methoxy groups.
2,2’-(Pentane-1,5-diyl)bis[4-(4-aminophenyl)oxetane]: Contains amino groups instead of methoxy groups.
2,2’-(Pentane-1,5-diyl)bis[4-(4-chlorophenyl)oxetane]: Contains chloro groups instead of methoxy groups.
Uniqueness
2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, making this compound particularly useful in the design of materials with specific properties.
Propriétés
Numéro CAS |
745041-12-7 |
|---|---|
Formule moléculaire |
C25H32O4 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-4-[5-[4-(4-methoxyphenyl)oxetan-2-yl]pentyl]oxetane |
InChI |
InChI=1S/C25H32O4/c1-26-20-12-8-18(9-13-20)24-16-22(28-24)6-4-3-5-7-23-17-25(29-23)19-10-14-21(27-2)15-11-19/h8-15,22-25H,3-7,16-17H2,1-2H3 |
Clé InChI |
DEROSEHARTWMQS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC(O2)CCCCCC3CC(O3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-2-yl)amino]-](/img/structure/B12528815.png)
![5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B12528826.png)


![9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene}](/img/structure/B12528843.png)
![1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene](/img/structure/B12528846.png)

![4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)](/img/structure/B12528862.png)
![Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate](/img/structure/B12528871.png)


![4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one](/img/structure/B12528880.png)


